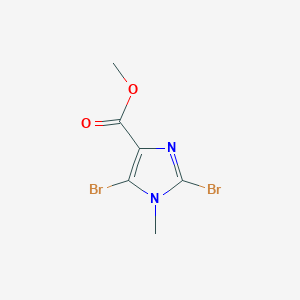

methyl 2,5-dibromo-1-methyl-1H-imidazole-4-carboxylate

CAS No.: 2504203-10-3

Cat. No.: VC7534628

Molecular Formula: C6H6Br2N2O2

Molecular Weight: 297.934

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2504203-10-3 |

|---|---|

| Molecular Formula | C6H6Br2N2O2 |

| Molecular Weight | 297.934 |

| IUPAC Name | methyl 2,5-dibromo-1-methylimidazole-4-carboxylate |

| Standard InChI | InChI=1S/C6H6Br2N2O2/c1-10-4(7)3(5(11)12-2)9-6(10)8/h1-2H3 |

| Standard InChI Key | JRGWJIYBAQHTGT-UHFFFAOYSA-N |

| SMILES | CN1C(=C(N=C1Br)C(=O)OC)Br |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s core structure consists of a five-membered imidazole ring substituted with bromine atoms at positions 2 and 5, a methyl ester at position 4, and a hydrogen atom at position 1 (denoted by the "1H" nomenclature) . Key structural descriptors include:

The planar imidazole ring facilitates π-π interactions, while bromine atoms enhance electrophilic reactivity, making the compound suitable for cross-coupling reactions .

Predicted Physicochemical Properties

Collision cross-section (CCS) values, critical for mass spectrometry applications, vary with adduct formation :

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 282.87123 | 151.6 |

| [M+Na]+ | 304.85317 | 145.5 |

| [M-H]- | 280.85667 | 150.3 |

These predictions aid in metabolite identification and structural elucidation workflows .

Synthesis and Scalability

Scalability Considerations

Key factors for scalable synthesis include:

-

Solvent Choice: Polar aprotic solvents (e.g., DMF) enhance bromination efficiency .

-

Temperature Control: Low temperatures (−25°C) improve selectivity during debromination .

-

Purification: Column chromatography or crystallization is required to isolate the product .

Physicochemical and Stability Profiles

Physical Properties

-

Solubility: Limited data available; typically soluble in dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) based on analogues .

-

Stability: Degrades under ambient conditions; storage at 2–8°C under nitrogen is recommended .

Spectroscopic Data

-

NMR (DMSO-d): Signals at δ 2.24 (s, 3H, CH), 3.51 (s, 3H, OCH) .

-

Mass Spectrometry: Dominant ions at m/z 282.87 ([M+H]+) and 304.85 ([M+Na]+) .

Applications in Pharmaceutical Chemistry

Role as a Building Block

Brominated imidazoles are pivotal in constructing bioactive molecules, including:

-

Kinase Inhibitors: Casein kinase δ/ε inhibitors utilize analogous bromoimidazole cores .

-

Anticancer Agents: CDK8/19 inhibitors incorporate halogenated imidazoles for target binding .

Case Study: Analogous Compound Utilization

In the synthesis of a cathepsin K inhibitor (Figure 1), 4-bromo-1,2-dimethyl-1H-imidazole undergoes Suzuki-Miyaura coupling with aryl boronic acids, followed by functionalization . Methyl 2,5-dibromo-1H-imidazole-4-carboxylate could similarly serve in palladium-catalyzed cross-couplings to introduce carboxylate moieties.

| Parameter | Detail |

|---|---|

| CAS Number | 883876-21-9 |

| Purity (HPLC) | ≥97.0% |

| Packaging | 5 g increments |

| Storage | 2–8°C under nitrogen |

Suppliers like MSE Supplies and GlpBio provide research-grade material, though bulk synthesis is advised for large-scale applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume